Benzo[e]pyrrolo[2,1-c][1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[e]pyrrolo[2,1-c][1,2,4]triazine is a heterocyclic compound that features a fused ring system containing a benzene ring, a pyrrole ring, and a triazine ring. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzo[e]pyrrolo[2,1-c][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the cyclization of α-diazopyrroles with enamines at room temperature, resulting in the formation of pyrrolo[2,1-c][1,2,4]triazines . Another approach includes the use of pyrrole, chloramine, and formamidine acetate as starting materials, followed by a series of reactions to construct the triazine ring .
Industrial Production Methods
Industrial production of this compound typically involves scalable methodologies that ensure high yield and purity. For example, a two-vessel-operated process using pyrrole, dimethylformamide, hydroxylamine, ammonia, and bleach has been developed to produce the compound in kilogram quantities .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[e]pyrrolo[2,1-c][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the triazine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and chemical properties .
Wissenschaftliche Forschungsanwendungen
Benzo[e]pyrrolo[2,1-c][1,2,4]triazine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of benzo[e]pyrrolo[2,1-c][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For example, it can inhibit kinases involved in cancer cell proliferation by binding to the ATP-binding site of the enzyme, thereby blocking its activity . Additionally, the compound can interfere with viral replication by targeting viral enzymes .
Vergleich Mit ähnlichen Verbindungen
Benzo[e]pyrrolo[2,1-c][1,2,4]triazine can be compared with other similar compounds, such as pyrrolo[2,1-f][1,2,4]triazine and pyrazolo[4,3-e][1,2,4]triazine . These compounds share similar structural features but differ in their biological activities and chemical properties. For instance, pyrrolo[2,1-f][1,2,4]triazine is known for its kinase inhibitory activity, while pyrazolo[4,3-e][1,2,4]triazine exhibits anticancer properties .
List of Similar Compounds
- Pyrrolo[2,1-f][1,2,4]triazine
- Pyrazolo[4,3-e][1,2,4]triazine
- Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepine
Eigenschaften
Molekularformel |
C10H7N3 |
---|---|
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
pyrrolo[2,1-c][1,2,4]benzotriazine |
InChI |
InChI=1S/C10H7N3/c1-2-5-9-8(4-1)11-12-10-6-3-7-13(9)10/h1-7H |
InChI-Schlüssel |
MNBMEPCBWHCISW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=NC3=CC=CN23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.